molecular formula C17H13NO3 B11693473 (Z)-4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one CAS No. 6948-65-8

(Z)-4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B11693473
CAS No.: 6948-65-8
M. Wt: 279.29 g/mol
InChI Key: OBHPEUUKGHZAJJ-KAMYIIQDSA-N
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Description

(Z)-4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles It is characterized by the presence of a methoxybenzylidene group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 2-methoxybenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced oxazole compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with biological macromolecules.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a subject of interest in drug discovery and development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (Z)-4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one: Characterized by the presence of a methoxybenzylidene group.

    (Z)-4-(2-Hydroxybenzylidene)-2-phenyloxazol-5(4H)-one: Similar structure but with a hydroxy group instead of a methoxy group.

    (Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one: Contains a chlorobenzylidene group.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

CAS No.

6948-65-8

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

(4Z)-4-[(2-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C17H13NO3/c1-20-15-10-6-5-9-13(15)11-14-17(19)21-16(18-14)12-7-3-2-4-8-12/h2-11H,1H3/b14-11-

InChI Key

OBHPEUUKGHZAJJ-KAMYIIQDSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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